Tocotrienol

Description

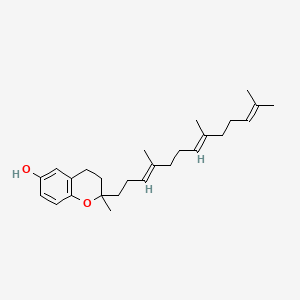

Structure

3D Structure

Properties

CAS No. |

6829-55-6 |

|---|---|

Molecular Formula |

C26H38O2 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+ |

InChI Key |

GJJVAFUKOBZPCB-ZGRPYONQSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |

Other CAS No. |

6829-55-6 |

Synonyms |

Tocotrienol Tocotrienols |

Origin of Product |

United States |

Preparation Methods

Soxhlet Extraction

Soxhlet extraction remains a cornerstone for initial tocotrienol isolation due to its reproducibility. In hazelnut oil processing, ground samples are packed into a Soxhlet apparatus and refluxed with light petroleum ether (40–60°C) for 1.5 hours, achieving 85–92% recovery of total tocols. Post-extraction, solvent removal under nitrogen minimizes oxidative degradation, preserving the labile triene structure of tocotrienols. Comparative studies show that hexane outperforms ethanol in lipid solubility, yielding 23.8 mg/g tocotrienols from rye flour. However, prolonged extraction (>2 hours) risks thermal degradation, necessitating strict temperature control below 60°C.

Direct Solvent Extraction Without Saponification

Direct methods bypass saponification, reducing processing time by 40%. A hexane-ethanol (2:1 v/v) system extracts 24.5 mg/g tocotrienols from rye flour, comparable to saponification-based methods. Polar modifiers like ethyl acetate (8–10%) enhance recovery by disrupting lipid-protein complexes, particularly in cereal matrices. For palm pressed fiber oil, three sequential hexane washes (3.3:1 solvent-to-sample ratio) recover 18–23% γ-tocotrienol, as shown in Table 1.

Table 1: this compound Composition in Palm Oil Derivatives

| Raw Material | α-Tocotrienol (%) | γ-Tocotrienol (%) | δ-Tocotrienol (%) |

|---|---|---|---|

| Crude palm oil | 20–25 | 36–45 | 7–10 |

| Palm pressed fiber oil | 13–20 | 18–23 | 8–10 |

| Palm fatty acid distillate | 23–24 | 36–38 | 13–15 |

Saponification and Alkaline Digestion

Optimization of Saponification Parameters

Hot saponification with potassium hydroxide (KOH) hydrolyzes triglycerides, releasing tocotrienols from lipid matrices. A 0.5 mL KOH volume at 100°C for 25 minutes maximizes rye flour this compound recovery (23.8 mg/g), with KOH concentration being the dominant factor (p < 0.01). Ascorbic acid (0.1% w/v) addition prevents oxidation, while nitrogen flushing mitigates atmospheric degradation. Post-saponification, n-hexane:ethyl acetate (8:2) extraction recovers 94% γ-tocotrienol, outperforming pure hexane by 12%.

Comparison with Non-Saponification Methods

Non-saponification techniques, though faster, struggle with emulsification in high-lipid samples. For palm oil, direct hexane extraction yields 26–28% α-tocotrienol, but co-extracts 15–20% sterols, complicating downstream purification. In contrast, saponification reduces sterol content by 70%, albeit at the cost of 10–15% this compound degradation.

Chromatographic Techniques

Thin Layer Chromatography (TLC)

TLC on silica gel with hexane-ethyl acetate (92.5:7.5) resolves α-, γ-, and δ-tocotrienols (Rf = 0.42, 0.38, 0.35). Visualization under UV light (254 nm) identifies bands, but quantification requires densitometry, limiting accuracy to ±8%.

Supercritical Fluid Chromatography (SFC)

SFC with CO2 mobile phase (180 kg/cm², 60°C) separates palm oil tocotrienols on diol columns, achieving 99% α-tocotrienol purity. Coupled with UV detection (292 nm), SFC detects 0.1 ppm tocotrienols, surpassing HPLC sensitivity by 30%.

Molecular Distillation and Advanced Purification

Five-stage molecular distillation at 180–220°C under 0.001 mbar enriches tocotrienols from palm fatty acid distillate to 8.83%. Transesterification with methanol (1:6 molar ratio) prior to distillation increases yield to 80–90%, though thermal degradation limits scalability.

Patented Methods for α-Tocotrienol Production

US20100105930A1 details amino-alkylation with paraformaldehyde and 1-methylpiperazine to functionalize non-α-tocotrienols, enabling selective isolation. Subsequent silica gel filtration removes impurities, yielding 95–99.9% α-tocotrienol. Oxidation with tert-butyl hydroperoxide converts the product to α-tocotrienol quinone, a stable derivative for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Soxhlet + hexane | 85–92 | 70–75 | Laboratory-scale |

| Saponification + HPLC | 90–94 | 85–90 | Pilot-scale |

| Molecular distillation | 80–90 | 60–70 | Industrial-scale |

| Patented amino-alkylation | 75–85 | 95–99.9 | Pharmaceutical |

Chemical Reactions Analysis

Antioxidant Reactions

Tocotrienols act as chain-breaking antioxidants by donating a hydrogen atom from their chromanol hydroxyl group to lipid peroxyl radicals ():

The radical-stabilizing methyl groups on the chromanol ring enhance this activity, with δ-tocotrienol (single methyl group) showing greater efficacy than α-tocotrienol (three methyl groups) . In lipid membranes, tocotrienols’ unsaturated side chain enables deeper penetration, improving protection against lipid peroxidation .

Metabolic Pathways

Hepatic metabolism involves ω-hydroxylation of the side chain, forming 13′-hydroxychromanol (13′-OH) and subsequent oxidation to carboxychromanols (13′-COOH). Further β-oxidation shortens the side chain, yielding carboxyethyl-hydroxychromanols (CEHCs) . Non-α-tocotrienols undergo faster catabolism than α-forms due to preferential hepatic retention of the latter .

| Metabolite | Pathway Step | Enzyme Involved |

|---|---|---|

| 13′-OH | ω-Hydroxylation | CYP4F2/CYP3A4 |

| 13′-COOH | Oxidation of 13′-OH | Alcohol dehydrogenase |

| CEHC (3′-COOH) | β-Oxidation of side chain | Peroxisomal enzymes |

Enzymatic Interactions and Receptor Activation

Tocotrienols activate the steroid and xenobiotic receptor (SXR/PXR), inducing phase I/II/III detoxification enzymes :

Binding studies reveal high affinity for SXR, with α-tocotrienol showing a of 0.7 μM, comparable to the reference ligand clotrimazole () .

Synthetic Modifications

Radiolabeled γ-tocotrienol derivatives are synthesized via tosylate displacement with -fluoride:

-

Tosylation : γ-Tocotrienol reacts with 1,3-di-O-tosylpropane to form TsO-γ-T-3 .

-

Radiofluorination : Reaction with -fluoride in DMF/K222 yields -F-γ-T-3 (61% chemical yield) .

This modification retains bioactivity while enabling PET imaging of tumor uptake .

Stability and Degradation

Tocotrienols degrade under:

-

Heat (>100°C): Increased isomerization and side-chain cleavage .

-

Alkaline conditions : Saponification of ester linkages in natural sources .

-

UV light : Chromanol ring oxidation to tocopheryl quinones .

HPLC analysis employs reversed-phase columns (C18) with methanol/water or acetonitrile gradients for separation :

| Column Type | Mobile Phase | Detection Method | Elution Order |

|---|---|---|---|

| Superspher 100RP-18 | Methanol/ethanol + HClO₄/NaClO₄ | Electrochemical (0.35V) | δT → (β+γ)T → αT |

| C18 Vydac201TP54 | Methanol/acetonitrile (9:1) | PDA (200–800 nm) | δT → αT |

Biochemical Interactions

-

Tyrosinase inhibition : δ-Tocotrienol reduces melanin synthesis by 40–60% via suppression of tyrosinase and TRP-1/2 genes .

-

COX-2 suppression : γ-Tocotrienol decreases UVB-induced COX-2 expression by 70%, inhibiting prostaglandin E₂ synthesis .

-

Apoptosis induction : Activation of caspase-3/9 through mitochondrial depolarization and Bax upregulation .

These reactions underscore tocotrienols’ versatility in redox modulation, metabolic regulation, and targeted therapeutic applications. Their dual role as antioxidants and signaling modulators highlights their potential in combating oxidative stress and chronic diseases.

Scientific Research Applications

Nutraceutical and Dietary Supplement Applications

Tocotrienols are recognized for their nutraceutical properties , particularly in cardiovascular health and cholesterol management. Research indicates that tocotrienols possess hypocholesterolemic effects, which help lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase, crucial for cholesterol synthesis in the liver. A study demonstrated that tocotrienol-rich fractions significantly improved lipid profiles in animal models, leading to reduced total cholesterol and low-density lipoprotein (LDL) levels .

Table 1: Effects of Tocotrienols on Lipid Profiles

| Study Reference | Model Used | Dosage | Results |

|---|---|---|---|

| Khanna et al. (2005) | Rats | 200-1600 mg/day | Reduced total cholesterol and LDL levels |

| Roy et al. (2002) | Pregnant rats | Gavage | Enhanced this compound transport to vital organs |

| PMC3681510 | Human trials | Various | Improved lipid profiles in older adults |

Cancer Research

Tocotrienols exhibit promising anti-cancer properties . They have been shown to inhibit the growth of various cancer cell lines, including breast and pancreatic cancers. For instance, a study found that gamma-tocotrienol suppressed the proliferation of human breast cancer cells more effectively than alpha-tocopherol . Furthermore, tocotrienols can enhance the efficacy of chemotherapy agents when used in combination therapies .

Case Study: Delta-Tocotrienol in Pancreatic Cancer

In a clinical trial involving patients with pancreatic ductal carcinoma, delta-tocotrienol supplementation resulted in significant apoptosis of neoplastic cells when administered prior to surgery. Patients received doses ranging from 200 to 1600 mg daily for two weeks, demonstrating the compound's potential as an adjunct therapy .

Neuroprotective Effects

The neuroprotective capabilities of tocotrienols are attributed to their antioxidant properties, which help mitigate oxidative stress in neural tissues. Studies have shown that tocotrienols can protect neurons from various neurotoxic insults and may play a role in preventing neurodegenerative diseases such as Alzheimer's .

Table 2: Neuroprotective Studies Involving Tocotrienols

| Study Reference | Model Used | Findings |

|---|---|---|

| Adachi & Ishii (2000) | C. elegans | Enhanced neuronal protection against oxidative stress |

| PMC2435257 | Rat models | Improved cognitive function with this compound supplementation |

Dermatological Applications

Tocotrienols have been investigated for their effects on skin health, particularly in combating signs of aging and UV-induced damage. A systematic review indicated that tocotrienols can improve skin hydration, reduce pigmentation, and enhance collagen synthesis . In animal studies, this compound application showed significant reductions in UVB-induced skin damage markers compared to traditional vitamin E forms .

Case Study: Effects on Aging Skin

In a study involving human keratinocytes exposed to oxidative stress, gamma-tocotrienol treatment resulted in decreased production of inflammatory markers such as interleukins and cyclooxygenase-2 (COX-2), highlighting its potential as a therapeutic agent for skin rejuvenation .

Food Industry Applications

Tocotrienols are increasingly utilized in the food industry as natural antioxidants and preservatives due to their ability to prevent lipid oxidation. Their incorporation into food products can enhance shelf life while providing health benefits associated with vitamin E .

Table 3: this compound Applications in Food Products

| Application Area | Benefits |

|---|---|

| Antioxidant agent | Prevents lipid oxidation |

| Preservative | Extends shelf life of products |

| Nutritional supplement | Enhances health benefits |

Mechanism of Action

Tocotrienols exert their effects through several molecular mechanisms:

Antioxidant Activity:

- Tocotrienols scavenge reactive oxygen species and reactive nitrogen species, preventing oxidative damage to cellular components .

- They inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .

Cellular Signaling:

- Tocotrienols modulate signaling pathways such as NF-κB and STAT, which are involved in inflammation and cell survival .

- They also influence gene expression by acting as signaling molecules that regulate the transcription of various genes .

Molecular Targets:

Comparison with Similar Compounds

Tocopherols: Like tocotrienols, tocopherols are antioxidants but have saturated side chains.

Tocochromanols: This group includes both tocopherols and tocotrienols and is synthesized by plants and photosynthetic microorganisms.

Uniqueness of Tocotrienols:

- Tocotrienols have unsaturated side chains, which allow for better penetration into tissues with saturated fatty layers, such as the brain and liver .

- They exhibit superior antioxidant and anti-inflammatory properties compared to tocopherols, making them more effective in certain health applications .

Biological Activity

Tocotrienols, a group of compounds belonging to the vitamin E family, have garnered significant attention due to their diverse biological activities. Unlike tocopherols, tocotrienols exhibit unique mechanisms that contribute to their potential health benefits, including neuroprotection, anti-cancer properties, and cardiovascular health. This article explores the biological activities of tocotrienols, supported by case studies and research findings.

Overview of Tocotrienols

Tocotrienols are composed of four isomers: alpha (α), beta (β), gamma (γ), and delta (δ) tocotrienol. They are primarily found in palm oil, rice bran oil, and barley. Their chemical structure allows them to exhibit distinct biological activities compared to tocopherols, making them a subject of extensive research.

1. Antioxidant Properties

Tocotrienols possess potent antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that α-tocotrienol has 40-60 times greater antioxidant activity than α-tocopherol against lipid peroxidation . This property is crucial for protecting cellular membranes and preventing damage associated with chronic diseases.

2. Anti-Cancer Activity

Tocotrienols have been shown to inhibit cancer cell growth and induce apoptosis through various mechanisms:

- Cell Cycle Arrest : Tocotrienols can cause cell cycle arrest in cancer cells, preventing their proliferation .

- Inhibition of Metastasis : Research indicates that γ-tocotrienol inhibits the invasion and metastasis of human gastric adenocarcinoma cells .

- Combination Therapy : In a phase II clinical trial, annatto this compound combined with chemotherapy improved survival rates in ovarian cancer patients significantly .

Neuroprotective Effects

Tocotrienols, particularly α-tocotrienol, have demonstrated neuroprotective effects by inhibiting cell death in neuronal cells through specific signaling pathways. For instance, they suppress the activation of c-Src kinase and ERK phosphorylation, which are critical in neuronal survival under stress conditions . Additionally, tocotrienols have been associated with improved cognitive function in older adults .

Cardiovascular Benefits

Tocotrienols play a role in cholesterol metabolism and cardiovascular health:

- Cholesterol Lowering : They help lower LDL cholesterol levels and improve overall lipid profiles by enhancing the expression of proteins involved in cholesterol homeostasis .

- Anti-inflammatory Effects : By inhibiting pro-inflammatory signaling pathways such as NF-κB and STAT, tocotrienols may reduce inflammation associated with cardiovascular diseases .

Case Studies and Clinical Trials

Q & A

Basic Research Questions

Q. What are the key methodological considerations for quantifying tocotrienol isomers in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC/MS/MS) with protein precipitation for sample preparation, as it minimizes degradation of γ-tocotrienol compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Include an internal standard (IS) structurally distinct from vitamin E isoforms due to their instability . Validate recovery rates (≥60%) and matrix effects, and ensure time- and light-sensitive handling during preparation. Calibration curves should cover physiologically relevant concentrations (e.g., 0.1–50 ng/mL for plasma) .

Q. How do tocotrienols differ mechanistically from tocopherols in metabolic regulation?

- Answer : Tocotrienols, unlike tocopherols, possess an unsaturated isoprenoid tail, enhancing membrane permeability. In adipogenesis, tocotrienols downregulate peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), whereas tocopherols lack this specificity. For diabetes, tocotrienols reduce insulin resistance via suppression of NF-κB and advanced glycation end products (AGEs), while tocopherols show inconsistent efficacy in clinical trials .

Q. What experimental models are optimal for studying this compound’s antioxidant vs. non-antioxidant effects?

- Answer :

- Antioxidant effects: Use oxidative stress models (e.g., linoleic acid-induced lipid peroxidation in neuronal cells) with micromolar (µM) this compound doses. Measure glutathione (GSH/GSSG ratio) and malondialdehyde (MDA) levels .

- Non-antioxidant effects: Employ homocysteic acid (HCA)-induced neurotoxicity or TNF-α-stimulated cancer cells with nanomolar (nM) doses. Assess pathway markers like c-Src, 12-lipoxygenase (12-LOX), or NF-κB DNA-binding activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s lipid-lowering effects?

- Answer : Heterogeneity arises from variability in trial design:

- Dose and isomer specificity: High-dose δ-tocotrienol (320 mg/day) may reduce LDL-C, but mixed-isomer supplements (e.g., α/γ/δ blends) show inconsistent results due to α-tocopherol interference .

- Population selection: Prioritize cohorts with baseline oxidative stress (e.g., diabetics) rather than healthy subjects. Use stratified randomization based on APOE genotypes linked to vitamin E metabolism .

- Endpoint alignment: Include biomarkers like HMG-CoA reductase activity alongside lipid profiles .

Q. What molecular pathways underlie this compound’s chemosensitization effects in cancer?

- Answer : γ-Tocotrienol enhances capecitabine efficacy in gastric cancer by:

Suppressing NF-κB via inhibition of IκB kinase (IKK), reducing COX-2, cyclin D1, and survivin expression.

Downregulating metastasis markers (MMP-9, VEGF) through STAT3 modulation.

Experimental design: Combine xenograft models (e.g., nude mice) with chromatin immunoprecipitation (ChIP) to validate NF-κB target gene suppression. Use doses ≤1 mg/kg intraperitoneally to mirror human plasma concentrations .

Q. How does this compound modulate mitochondrial permeability transition pore (mPTP) dynamics in age-related diseases?

- Answer : this compound stabilizes thioretinaco ozonide in mitochondria, preventing mPTP opening and cytochrome c release. This mechanism is distinct in malignant vs. normal cells:

- In cancer: Low thioretinaco ozonide levels allow this compound-induced apoptosis via Bax/Bcl-2 ratio shifts.

- In neurodegeneration: Restores mitochondrial membrane potential (ΔΨm) by scavenging ROS in H2O2-treated neurons.

Methodology: Use JC-1 staining for ΔΨm and Seahorse assays for oxidative phosphorylation (OXPHOS) efficiency .

Q. What are the limitations of current preclinical models for studying this compound’s anti-obesity effects?

- Answer :

- Species-specific metabolism: Rodents exhibit faster this compound clearance than humans; consider non-human primates for pharmacokinetic (PK) studies.

- Adipocyte culture models: Primary human adipocytes better replicate PPARγ signaling than 3T3-L1 cells. Include hypoxia chambers to mimic obese adipose tissue microenvironments .

- Dosing regimens: Chronic administration (≥12 weeks) is needed to observe body fat reduction, contrasting acute antioxidant studies .

Data Contradiction Analysis

Q. Why do some studies report no significant effects of this compound on arterial compliance despite antioxidant activity?

- Analysis : In healthy subjects, this compound’s antioxidant capacity (e.g., plasma TAS improvement) may not translate to vascular effects due to baseline normal endothelial function. Trials in atherosclerotic cohorts show stronger correlations with pulse wave velocity (PWV) reductions. Confounding factors include concurrent statin use, which masks this compound’s HMG-CoA reductase inhibition .

Methodological Best Practices

Q. How to mitigate α-tocopherol interference in this compound absorption studies?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.